6,11-Hexadecadien-1-ol, acetate, (E,Z)-
Description
6,11-Hexadecadien-1-ol, acetate, (E,Z)- is a diunsaturated fatty acid ester characterized by a 16-carbon chain with double bonds at positions 6 and 11 in an E,Z (trans,cis) configuration. The acetylation of the hydroxyl group likely modifies its bioactivity and toxicity profile, though specific studies on the acetate form are sparse.
Its isomerism and double bond positioning critically influence its biological interactions.
Properties
CAS No. |
83483-57-2 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(6E,11Z)-hexadeca-6,11-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,11-12H,3-5,8-10,13-17H2,1-2H3/b7-6-,12-11+ |
InChI Key |
YABSIULMMGXUKC-BIXBEFAMSA-N |
Isomeric SMILES |
CCCC/C=C\CCC/C=C/CCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-Hexadecadien-1-ol, acetate, (E,Z)- typically involves the esterification of 6,11-hexadecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in large-scale production .
Types of Reactions:
Oxidation: 6,11-Hexadecadien-1-ol, acetate, (E,Z)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 6,11-hexadecadienal or 6,11-hexadecadienoic acid.
Reduction: Formation of 6,11-hexadecadien-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
6,11-Hexadecadien-1-ol, acetate, (E,Z)- is extensively studied for its role as a sex pheromone in various insect species. It is used in the development of pheromone traps for pest control in agriculture. Additionally, it serves as a model compound in the study of pheromone biosynthesis and signaling pathways in insects .
Mechanism of Action
The compound exerts its effects by binding to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets are typically olfactory receptor neurons located in the antennae of insects. The binding of the pheromone to these receptors activates a signaling cascade that leads to changes in behavior, such as attraction or mating .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 6,11-Hexadecadien-1-ol, acetate, (E,Z)- and analogous compounds:
Key Observations:
Double Bond Position and Bioactivity :
- The 6,11 and 7,11 positional isomers differ significantly in applications. The 7,11 isomer (Gossyplure®) is a commercial pheromone for pest control, while the 6,11 analog remains understudied but may share similar ecological roles .
- The E,Z configuration in the 6,11 compound contrasts with the Z,Z/Z,E mix in Gossyplure, which is critical for pheromone receptor specificity in target insects .
Environmental stability varies: Pheromone acetates like Gossyplure exhibit linear release profiles in controlled conditions but degrade faster in sunlight and heat .
Synthesis and Purification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
